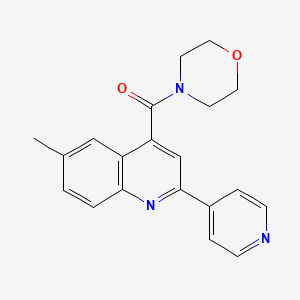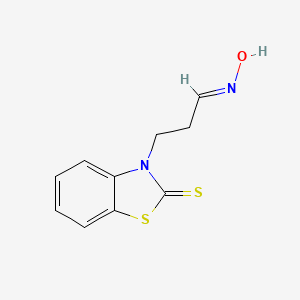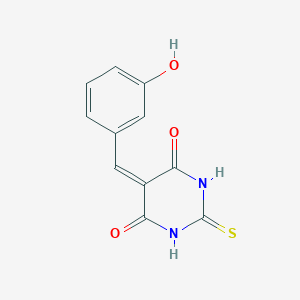
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide, also known as BCPA, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is commonly used as a research tool to investigate the mechanism of action of certain enzymes and proteins, as well as to explore the potential therapeutic applications of various substances.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide is primarily through its inhibition of specific enzymes. For example, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been shown to inhibit the activity of acyl-CoA synthetase, which is an enzyme involved in the metabolism of fatty acids. By inhibiting this enzyme, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide can alter the lipid metabolism of cells and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide are primarily related to its inhibition of specific enzymes. For example, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been shown to reduce the levels of certain lipids in cells, which can have downstream effects on cellular metabolism and signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of fatty acid amide hydrolase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of specific enzymes and proteins in cellular processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide. One area of interest is in exploring its potential therapeutic applications, particularly as an anti-inflammatory agent or as a treatment for certain types of cancer. Another area of interest is in further investigating its mechanism of action, including its effects on cellular metabolism and signaling pathways. Additionally, there may be opportunities to develop new derivatives of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide with improved potency or selectivity for specific enzymes or proteins.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. This intermediate is then reacted with 4-bromo-2-chloroaniline and phenylacetyl chloride to produce 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide. The final product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins. It is commonly used as an inhibitor of certain enzymes, including acyl-CoA synthetase and fatty acid amide hydrolase. 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has also been shown to have potential therapeutic applications, including as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJGIOBVNTJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)


